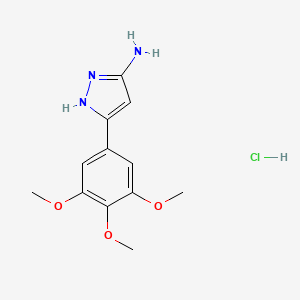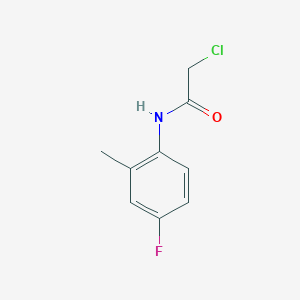
(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one" is a chiral pyrrolidine derivative that is of interest due to its potential as an intermediate in the synthesis of bioactive molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrrolidine derivatives and their synthesis, structural determination, and physical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves asymmetric reactions to ensure the chirality of the resulting compound. For example, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to introduce the phenylethyl group.
Molecular Structure Analysis
Structural determination of pyrrolidine derivatives is crucial for confirming the configuration of the chiral centers. Techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS) are commonly used for this purpose . Single-crystal X-ray diffraction analysis can also provide detailed information about the molecular structure, as demonstrated in the synthesis of a different pyrrolidine derivative .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including transamination, which has been observed in enaminone derivatives of pyrrolidine . Understanding these reactions is important for further functionalization of the pyrrolidine core and for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be studied using a combination of experimental and theoretical methods. Spectroscopic techniques like FTIR, UV-Vis, and NMR provide information about the functional groups and electronic structure of the molecule . Quantum chemical calculations, such as density functional theory (DFT), can predict properties such as bond lengths, angles, HOMO and LUMO energies, and NLO properties . These studies are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity.
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its derivatives are used in enantioselective catalysis. For instance, certain 1,4-amino alcohols derived from (R)-1-phenylethylamine are utilized as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity in producing chiral secondary alcohols (Asami et al., 2015).
Inhibition of Glycosidases and Tumor Growth
Substituted pyrrolidine derivatives synthesized from phenyl glycinol, such as (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, have been found to inhibit alpha-mannosidase activity. These compounds also exhibit selective inhibition of the growth of human tumor cells like glioblastoma and melanoma (Fiaux et al., 2005).
Structural and Spectroscopic Analysis
This compound is involved in studies related to molecular structure and spectroscopy. For example, its derivatives are used to synthesize molecules like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, with analyses including crystal structure and molecular interactions (Sharma et al., 2013).
DNA and RNA Duplex Stability
Another application involves the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These molecules are incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which affect the stability of DNA and RNA duplexes and DNA three-way junctions (Filichev & Pedersen, 2003).
Quantum Chemical Calculations
Studies also include quantum chemical calculations and spectroscopic investigations of molecules like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, providing insights into molecular properties such as bond lengths, dihedral angles, and thermodynamic parameters (Ulaş, 2021).
Magnetic and Optical Properties
Lanthanide clusters involving 2-(hydroxymethyl)pyridine derivatives display both magnetic and optical properties. The Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows red photoluminescence, highlighting the material's potential in optical and magnetic applications (Alexandropoulos et al., 2011).
Propiedades
IUPAC Name |
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540345 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190957-22-3 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)





